molecular formula C21H25N3O3 B4852540 2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide

2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide

Cat. No.: B4852540
M. Wt: 367.4 g/mol
InChI Key: RQYWBGLSWLJLMQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperidine ring, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(15-24-13-5-2-6-14-24)22-17-9-11-18(12-10-17)23-21(26)16-27-19-7-3-1-4-8-19/h1,3-4,7-12H,2,5-6,13-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYWBGLSWLJLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced through a cyclization reaction involving a suitable precursor, such as a haloalkane or an amino alcohol.

    Acetamide Linkage Formation: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetamide linkage can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated aromatics, substituted phenols.

Scientific Research Applications

2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby modulating biological processes.

    Gene Expression Modulation: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide derivatives: These compounds share the acetamide linkage and phenyl group but differ in their substituents and overall structure.

    Piperidine derivatives: Compounds containing the piperidine ring, which is a common motif in many bioactive molecules.

Uniqueness

2-phenoxy-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}acetamide is unique due to its combination of a phenoxy group, piperidine ring, and acetamide linkage, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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